2-(1-Methylpentyl)-4-phenyl-1,3-dioxolane 2-(1-Methylpentyl)-4-phenyl-1,3-dioxolane
Brand Name: Vulcanchem
CAS No.: 94201-12-4
VCID: VC16990986
InChI: InChI=1S/C15H22O2/c1-3-4-8-12(2)15-16-11-14(17-15)13-9-6-5-7-10-13/h5-7,9-10,12,14-15H,3-4,8,11H2,1-2H3
SMILES:
Molecular Formula: C15H22O2
Molecular Weight: 234.33 g/mol

2-(1-Methylpentyl)-4-phenyl-1,3-dioxolane

CAS No.: 94201-12-4

Cat. No.: VC16990986

Molecular Formula: C15H22O2

Molecular Weight: 234.33 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Methylpentyl)-4-phenyl-1,3-dioxolane - 94201-12-4

Specification

CAS No. 94201-12-4
Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
IUPAC Name 2-hexan-2-yl-4-phenyl-1,3-dioxolane
Standard InChI InChI=1S/C15H22O2/c1-3-4-8-12(2)15-16-11-14(17-15)13-9-6-5-7-10-13/h5-7,9-10,12,14-15H,3-4,8,11H2,1-2H3
Standard InChI Key BINOLRXOEXUHNT-UHFFFAOYSA-N
Canonical SMILES CCCCC(C)C1OCC(O1)C2=CC=CC=C2

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

The core structure of 2-(1-methylpentyl)-4-phenyl-1,3-dioxolane consists of a 1,3-dioxolane ring (a five-membered cyclic ether with two oxygen atoms) substituted with a phenyl group at the 4-position and a 1-methylpentyl chain at the 2-position. The branched alkyl chain introduces steric effects, influencing reactivity and physical properties such as solubility and boiling point .

Key Structural Features:

  • Ring System: The 1,3-dioxolane ring provides rigidity and stability, with bond angles optimized for minimal strain.

  • Substituents:

    • Phenyl Group: Enhances hydrophobicity and participates in π-π interactions.

    • 1-Methylpentyl Chain: A six-carbon branched alkyl group that increases lipophilicity and lowers melting points compared to linear analogs .

Physicochemical Properties

While experimental data for 2-(1-methylpentyl)-4-phenyl-1,3-dioxolane is sparse, properties can be inferred from related compounds:

PropertyValue (Predicted/Analog)Source Compound
Molecular Weight234.3 g/mol
Density~1.02–1.06 g/cm³Extrapolated from
Boiling Point250–270°CExtrapolated from
LogP (Partition Coeff.)~3.5–4.0Estimated via QSAR

The higher molecular weight and branched chain suggest lower volatility compared to simpler dioxolanes like 2-methyl-4-phenyl-1,3-dioxolane (b.p. 242.4°C) .

Synthesis and Manufacturing

Routes of Synthesis

The synthesis of 2-(1-methylpentyl)-4-phenyl-1,3-dioxolane likely involves acetal formation between a diol and a carbonyl compound. A plausible pathway includes:

  • Precursor Preparation:

    • Reaction of 1-methylpentanol with a carbonyl source (e.g., benzaldehyde) under acidic conditions to form a hemiacetal intermediate.

  • Cyclization:

    • Acid-catalyzed cyclization with a diol (e.g., ethylene glycol) to yield the dioxolane ring .

Example Reaction Scheme:

\text{R-OH + R'CHO} \xrightarrow{\text{H}^+} \text{R-O-CH(OH)-R'} \xrightarrow{\text{HO-(CH}_2\text{)_2-OH}} \text{Dioxolane Derivative}

Industrial Production

Suppliers such as Chemos GmbH offer 2-(1-methylpentyl)-4-phenyl-1,3-dioxolane in bulk quantities, indicating scalable synthesis methods . Process optimization likely focuses on:

  • Catalyst Selection: Lewis acids (e.g., BF₃·Et₂O) to enhance cyclization efficiency.

  • Purification: Distillation or chromatography to achieve high purity (>98%) .

Applications in Industry and Research

Pharmaceutical Intermediates

Dioxolanes are versatile intermediates in drug synthesis. The phenyl and alkyl substituents in 2-(1-methylpentyl)-4-phenyl-1,3-dioxolane may facilitate:

  • Chiral Resolution: Serving as a building block for enantioselective synthesis.

  • Prodrug Design: Masking polar functional groups to enhance bioavailability .

Analytical Characterization

Gas Chromatography (GC)

Retention indices (RI) for related dioxolanes on polar and non-polar columns provide benchmarks for identifying 2-(1-methylpentyl)-4-phenyl-1,3-dioxolane:

Column TypeActive PhaseRetention Index (RI)Reference
Non-polarSE-30~1226
PolarCarbowax 20M~1780

Spectroscopic Methods

  • NMR: 1H^1\text{H} and 13C^{13}\text{C} NMR would reveal proton environments near oxygen atoms and the phenyl group, with characteristic shifts at δ 4.8–5.2 (dioxolane protons) and δ 7.2–7.6 (aromatic protons) .

  • IR: Strong absorbance bands at 1100–1250 cm1^{-1} (C-O-C stretching) and 1600 cm1^{-1} (C=C aromatic) .

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